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Compound of Interest

Compound Name: 2,2-Dimethylcyclopropyl Cyanide

Cat. No.: B129274 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the expected stability and reactivity

of 2,2-Dimethylcyclopropyl Cyanide based on established chemical principles of

cyclopropane rings and nitrile functional groups. As of this writing, detailed experimental

studies quantifying the stability and reactivity of this specific molecule are not readily available

in the public domain. The experimental protocols described herein are generalized templates

based on standard industry practices for drug development and chemical characterization.

Introduction
2,2-Dimethylcyclopropyl cyanide is a chemical entity of interest in organic synthesis and

drug discovery due to the unique structural and electronic properties conferred by the strained

cyclopropane ring in conjunction with the electron-withdrawing nitrile group. The gem-dimethyl

substitution on the cyclopropane ring provides steric hindrance and can influence the

molecule's reactivity and metabolic stability. This guide aims to provide a comprehensive

understanding of the anticipated stability and reactivity profile of 2,2-dimethylcyclopropyl
cyanide, offering a framework for its handling, storage, and synthetic applications.

Chemical and Physical Properties
A summary of the known physical and chemical properties of 2,2-Dimethylcyclopropyl
Cyanide is presented below.
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Property Value Reference

CAS Number 5722-11-2 [1]

Molecular Formula C₆H₉N [1]

Molecular Weight 95.15 g/mol [1]

Appearance
Colorless to light yellow/orange

clear liquid
[1]

Purity >97.0% (GC) [1]

Storage Conditions

Room temperature, under inert

gas, in a cool, dark place

(<15°C recommended)

[1]

Known Incompatibilities

Air sensitive, keep away from

heat, sparks, open flames, and

oxidizing agents.

[1]

Stability Profile
The stability of 2,2-dimethylcyclopropyl cyanide is influenced by the inherent strain of the

cyclopropane ring and the chemical nature of the nitrile group. While specific degradation

studies are not publicly available, a forced degradation study is recommended to elucidate its

intrinsic stability.[2][3]

Proposed Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and

establish degradation pathways.[3][4] The following table outlines the recommended conditions

for such a study, based on ICH guidelines.[2]
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Condition Proposed Protocol Expected Outcome

Acidic Hydrolysis
0.1 M HCl at 60°C for 24-48

hours

Hydrolysis of the nitrile to 2,2-

dimethylcyclopropane

carboxamide and

subsequently to 2,2-

dimethylcyclopropane

carboxylic acid.[5][6]

Basic Hydrolysis
0.1 M NaOH at 60°C for 24-48

hours

Saponification of the nitrile to

the sodium salt of 2,2-

dimethylcyclopropane

carboxylic acid.[5][6]

Oxidative Degradation
3% H₂O₂ at room temperature

for 24 hours

Potential for oxidation at the

cyclopropyl ring or the nitrile

group, though specific

products are difficult to predict

without experimental data.

Thermal Degradation
Solid or neat liquid heated at

80°C for 72 hours

Isomerization or

decomposition. The thermal

isomerization of 1,1-

dimethylcyclopropane to

methylbutenes suggests that

ring opening is a plausible

degradation pathway at

elevated temperatures.[7]

Photostability

Exposure to light with an

overall illumination of not less

than 1.2 million lux hours and

an integrated near UV energy

of not less than 200 watt

hours/m²

Assessment of light-induced

degradation.

Experimental Protocol: Forced Degradation Study
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Preparation of Stock Solution: Prepare a stock solution of 2,2-dimethylcyclopropyl cyanide
in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Stress Conditions:

Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.

Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C.

Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room

temperature.

Thermal: Place a known quantity of the neat compound in a vial and heat at 80°C.

Photolytic: Expose the stock solution in a photostable container to the specified light

conditions.

Time Points: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours (or as appropriate).

Neutralization: Neutralize the acidic and basic samples before analysis.

Analysis: Analyze all samples by a stability-indicating method, such as High-Performance

Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometer (MS), to quantify

the parent compound and detect degradation products.
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Caption: Workflow for a forced degradation study.

Reactivity Profile
The reactivity of 2,2-dimethylcyclopropyl cyanide is dictated by the electrophilic carbon of

the nitrile group and the strained C-C bonds of the cyclopropane ring.

Reactivity of the Nitrile Group
The nitrile group is susceptible to nucleophilic attack.

Hydrolysis: As mentioned in the stability section, the nitrile can be hydrolyzed under acidic or

basic conditions to form the corresponding carboxylic acid.[5]
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to

reduce the nitrile to a primary amine (2,2-dimethylcyclopropylmethanamine).[5][8]

Reaction with Organometallics: Grignard reagents and organolithium compounds are

expected to add to the nitrile to form an intermediate imine, which upon aqueous workup

would yield a ketone.[8]

Reactivity of the Cyclopropane Ring
Cyclopropanes with electron-withdrawing groups, such as a nitrile, are considered "electrophilic

cyclopropanes" and can undergo ring-opening reactions with strong nucleophiles.[9] The attack

of a nucleophile would likely occur at one of the carbons of the cyclopropane ring, leading to a

ring-opened product. The regioselectivity of this attack would be influenced by steric and

electronic factors.

Proposed Reactivity Studies
The following table outlines proposed studies to probe the reactivity of 2,2-
dimethylcyclopropyl cyanide.

Reaction Type
Proposed Reagents &
Conditions

Expected Product

Nucleophilic Addition

Methylmagnesium bromide

(CH₃MgBr) in THF, followed by

H₃O⁺ workup

1-(2,2-

dimethylcyclopropyl)ethan-1-

one

Reduction

Lithium aluminum hydride

(LiAlH₄) in THF, followed by

H₂O workup

(2,2-

dimethylcyclopropyl)methanam

ine

Ring-Opening
Sodium thiophenolate in

DMSO at 20°C

A ring-opened adduct. The

kinetics of this reaction could

be monitored by UV-vis

spectrophotometry.[9]
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Experimental Protocol: Reaction with a Nucleophile
(e.g., Grignard Reagent)

Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g.,

argon), add a solution of 2,2-dimethylcyclopropyl cyanide in anhydrous THF.

Addition of Nucleophile: Cool the solution to 0°C in an ice bath. Slowly add a solution of the

Grignard reagent (e.g., methylmagnesium bromide) in THF dropwise via a syringe.

Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature and

stir for an additional 2-4 hours.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS).

Quenching: Upon completion, cool the reaction mixture to 0°C and slowly quench by adding

a saturated aqueous solution of ammonium chloride.

Workup: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography or distillation.

2,2-Dimethylcyclopropyl Cyanide
+ CH₃MgBr (in THF) Intermediate Imine Salt

1. Nucleophilic Attack Aqueous Workup
(H₃O⁺)

2. Quenching
1-(2,2-dimethylcyclopropyl)ethan-1-one

3. Hydrolysis

Click to download full resolution via product page

Caption: Plausible pathway for nucleophilic addition.

Conclusion
2,2-Dimethylcyclopropyl cyanide is a molecule with significant potential in synthetic

chemistry. While specific stability and reactivity data are limited, its chemical behavior can be

predicted based on the well-established chemistry of nitriles and activated cyclopropanes. It is

expected to be susceptible to hydrolysis under both acidic and basic conditions and to react
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with strong nucleophiles and reducing agents at the nitrile group. The strained cyclopropane

ring may also be prone to ring-opening reactions with potent nucleophiles. The experimental

frameworks provided in this guide offer a starting point for the systematic evaluation of the

stability and reactivity of this compound, which is crucial for its effective use in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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